methyl 2-{[(3,4,5-triethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-(3,4,5-TRIETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that have significant applications in various fields due to their unique chemical properties. This compound, in particular, is characterized by the presence of a cyclopenta[b]thiophene core, which is further functionalized with a triethoxybenzamido group and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(3,4,5-TRIETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be achieved through a multi-step process involving the formation of the cyclopenta[b]thiophene core followed by functionalization with the triethoxybenzamido group and the carboxylate ester. One common method involves the use of microwave-assisted synthesis, which provides rapid access to the desired thiophene derivatives with high yields . The reaction typically involves the use of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(3,4,5-TRIETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
METHYL 2-(3,4,5-TRIETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 2-(3,4,5-TRIETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, in the context of kinase inhibition, the compound binds to the active site of the kinase enzyme, thereby blocking its activity and preventing downstream signaling pathways . This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromothiophene-3-carboxylate
- Methyl 3,4,5-trimethoxybenzoate
- 2-amino-3-(3’,4’,5’-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Uniqueness
METHYL 2-(3,4,5-TRIETHOXYBENZAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific functionalization with a triethoxybenzamido group and a carboxylate ester, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C22H27NO6S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
methyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H27NO6S/c1-5-27-15-11-13(12-16(28-6-2)19(15)29-7-3)20(24)23-21-18(22(25)26-4)14-9-8-10-17(14)30-21/h11-12H,5-10H2,1-4H3,(H,23,24) |
InChI Key |
AVPFJBAPKACBCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC |
Origin of Product |
United States |
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